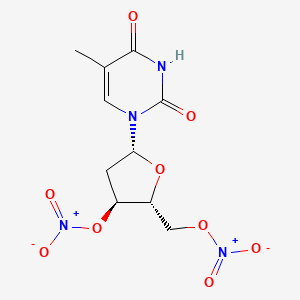
Thymidine-3',5'-dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine-3’,5’-dinitrate is a nitrated derivative of thymidine, a pyrimidine deoxynucleoside. Thymidine itself is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The nitration at the 3’ and 5’ positions introduces unique chemical properties to the molecule, making it of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-3’,5’-dinitrate typically involves the nitration of thymidine. This process can be achieved by treating thymidine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure selective nitration at the 3’ and 5’ positions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Thymidine-3’,5’-dinitrate can undergo various chemical reactions, including:
Oxidation: The nitrated groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino-thymidine derivatives.
Substitution: Formation of various substituted thymidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thymidine-3’,5’-dinitrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Utilized in the production of labeled nucleotides for research purposes
Mecanismo De Acción
The mechanism of action of Thymidine-3’,5’-dinitrate involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Thymidine: The parent compound, lacking the nitrated groups.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in DNA synthesis studies.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for tagging DNA synthesis
Uniqueness: Thymidine-3’,5’-dinitrate is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to other thymidine analogs. This makes it a valuable tool in specific research applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H12N4O9 |
|---|---|
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(nitrooxymethyl)oxolan-3-yl] nitrate |
InChI |
InChI=1S/C10H12N4O9/c1-5-3-12(10(16)11-9(5)15)8-2-6(23-14(19)20)7(22-8)4-21-13(17)18/h3,6-8H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |
Clave InChI |
GJQPUXKRIHAHJH-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
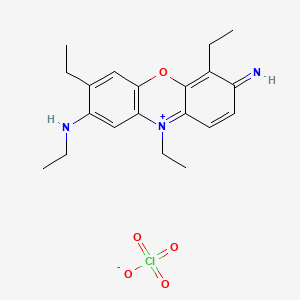
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
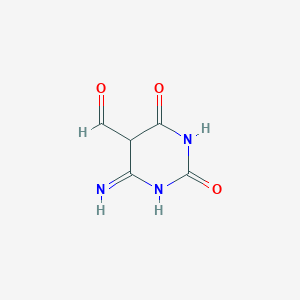
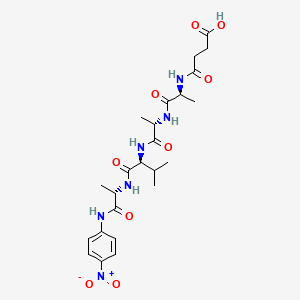
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
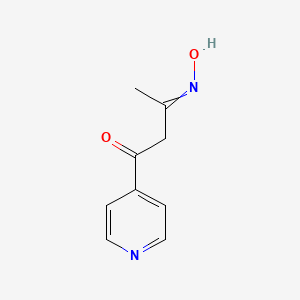
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)

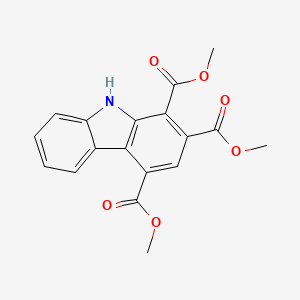
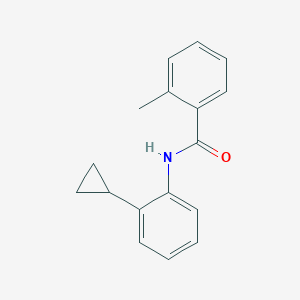
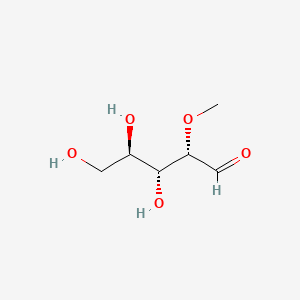
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
